molecular formula C13H15NO3 B13117838 Ethyl3-ethoxy-1H-indole-2-carboxylate

Ethyl3-ethoxy-1H-indole-2-carboxylate

Cat. No.: B13117838
M. Wt: 233.26 g/mol
InChI Key: LGJJNEPGAJBZFY-UHFFFAOYSA-N
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Description

Ethyl3-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl3-ethoxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other methods such as palladium-catalyzed intramolecular oxidative coupling. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-ethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce indole-2-carboxylic acid derivatives, while reduction can yield indole-2-carboxylate esters .

Scientific Research Applications

Ethyl3-ethoxy-1H-indole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Ethyl3-ethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Ethyl3-ethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

This compound is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-ethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-3-16-12-9-7-5-6-8-10(9)14-11(12)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3

InChI Key

LGJJNEPGAJBZFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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